molecular formula C27H30N2O4 B248515 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine

Cat. No. B248515
M. Wt: 446.5 g/mol
InChI Key: CAFOWMPGJHMVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine, also known as BMBP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMBP is a piperazine derivative that has shown promising results in the treatment of various diseases, including cancer and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation and angiogenesis. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In terms of its cardiovascular effects, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine is believed to exert its vasodilatory effects by relaxing the smooth muscle cells in blood vessels, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cardiovascular effects, it has also been found to have anti-inflammatory properties. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine is its potential as a therapeutic agent for the treatment of cancer and cardiovascular diseases. However, there are also some limitations to its use in lab experiments. One of the main limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety and efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine in humans.

Future Directions

There are several future directions for the research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of more potent analogs of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine with improved anti-cancer and cardiovascular effects. Another area of research is the investigation of the potential use of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine in humans, which will require extensive clinical trials.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-(benzyloxy)-4-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxybenzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has also been found to have anti-angiogenic properties, which may help in the treatment of cancer and other diseases that involve abnormal blood vessel formation.
In addition to its anti-cancer properties, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine has also been studied for its potential use in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which may help in the treatment of hypertension and other cardiovascular diseases.

properties

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H30N2O4/c1-31-24-11-7-6-10-23(24)27(30)29-16-14-28(15-17-29)19-22-12-13-25(32-2)26(18-22)33-20-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

CAFOWMPGJHMVTJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.